(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine
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Overview
Description
(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine is a chemical compound that belongs to the class of bicyclic amines. It is commonly referred to as tropane or tropine. This compound has been found to have various applications in scientific research, including medicinal chemistry, neuroscience, and biochemistry.2.0]octan-8-amine.
Scientific Research Applications
(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine has been extensively used in scientific research. It is a precursor to various compounds that have medicinal properties. For example, it is a precursor to scopolamine, which is used to treat motion sickness and postoperative nausea and vomiting. It is also a precursor to atropine, which is used to treat bradycardia and as a preoperative medication to reduce salivary and respiratory secretions.
Mechanism of Action
(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine acts as an antagonist at muscarinic acetylcholine receptors. It binds to these receptors and prevents acetylcholine from binding, thereby blocking the parasympathetic nervous system. This leads to various physiological effects, including dilation of the pupils, increased heart rate, decreased gastrointestinal motility, and decreased salivary and respiratory secretions.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It can cross the blood-brain barrier and has been found to have psychoactive effects. It is also a potent anticholinergic agent and can lead to dry mouth, blurred vision, and urinary retention. In addition, it has been found to have analgesic and anesthetic properties.
Advantages and Limitations for Lab Experiments
(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It is also stable and has a long shelf life. However, it has some limitations. It is highly toxic and can be lethal in high doses. It also has a narrow therapeutic index, which means that the difference between the therapeutic and toxic doses is small.
Future Directions
There are several future directions for the use of (1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine in scientific research. One direction is the development of new compounds that have improved pharmacological properties. Another direction is the investigation of the mechanism of action of this compound and its derivatives. This can lead to the discovery of new targets for drug development. Finally, the use of this compound in combination with other compounds can lead to synergistic effects and improved therapeutic outcomes.
Conclusion:
In conclusion, this compound is a compound that has various applications in scientific research. It is readily available and can be synthesized using simple methods. It has been found to have medicinal properties and is a precursor to various compounds that are used to treat several medical conditions. However, it has some limitations, including its toxicity and narrow therapeutic index. Future research can lead to the development of new compounds with improved pharmacological properties and the discovery of new targets for drug development.
Synthesis Methods
(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine can be synthesized using several methods. One of the most common methods is the reduction of tropinone, which is obtained from the hydrolysis of atropine. This reduction is carried out using hydrogen gas and a catalyst such as platinum or palladium. Another method involves the reaction of tropine with ammonia in the presence of a reducing agent such as sodium borohydride.
properties
IUPAC Name |
(1R,6S,8R)-3-azabicyclo[4.2.0]octan-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-7-3-5-1-2-9-4-6(5)7/h5-7,9H,1-4,8H2/t5-,6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVQNNYIBKSEDZ-LYFYHCNISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CC2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1C[C@H]2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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